N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15030618
InChI: InChI=1S/C13H10N4O2S4/c18-9-6-21-11(14-9)15-10(19)7-22-12-16-17(13(20)23-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15,18,19)
SMILES:
Molecular Formula: C13H10N4O2S4
Molecular Weight: 382.5 g/mol

N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC15030618

Molecular Formula: C13H10N4O2S4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C13H10N4O2S4
Molecular Weight 382.5 g/mol
IUPAC Name N-(4-oxo-1,3-thiazolidin-2-ylidene)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C13H10N4O2S4/c18-9-6-21-11(14-9)15-10(19)7-22-12-16-17(13(20)23-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15,18,19)
Standard InChI Key JXLFMKWFDPEMJR-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC(=NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3)S1

Introduction

Structural Analysis and Molecular Characteristics

The compound’s structure integrates two heterocyclic systems: a 4-hydroxy-1,3-thiazole ring and a 4-phenyl-5-thioxo-1,3,4-thiadiazole moiety, connected via a sulfanyl-acetamide bridge. The Z-configuration of the thiazole-ylidene group ensures spatial orientation critical for molecular interactions. Key functional groups include:

  • A hydroxyl group at the 4-position of the thiazole ring

  • A thioether linkage (-S-) bridging the acetamide and thiadiazole units

  • A thiocarbonyl group (C=S) within the thiadiazole ring

Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₀N₄O₂S₄
Molecular Weight382.5 g/mol
CAS NumberNot publicly disclosed
VCIDVC15030618
Key Functional GroupsHydroxyl, thioether, thiocarbonyl, amide

The presence of multiple sulfur atoms and conjugated π-systems enhances its ability to participate in hydrophobic interactions and hydrogen bonding, making it a candidate for enzyme inhibition.

Synthesis and Manufacturing Protocols

Reaction Pathway

The synthesis involves a multi-step acylation process:

  • Thiazole Derivative Preparation: 4-Hydroxy-1,3-thiazol-2(5H)-ylidene is synthesized via cyclization of thiourea derivatives.

  • Thiadiazole Activation: 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol is generated by treating phenylhydrazine with carbon disulfide under basic conditions.

  • Acylation: The thiol group of the thiadiazole reacts with chloroacetyl chloride to form 2-chloroacetamide intermediates.

  • Coupling: Potassium carbonate-mediated nucleophilic substitution links the thiazole and thiadiazole units in acetone at 60°C.

Optimization Parameters

ParameterOptimal Condition
SolventAcetone or dimethyl sulfoxide
Temperature60–70°C
Reaction Time6–8 hours
Yield65–72%

Side products, such as disulfide by-products, are minimized by maintaining anhydrous conditions.

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
Storage-20°C under nitrogen atmosphere
DisposalIncineration

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